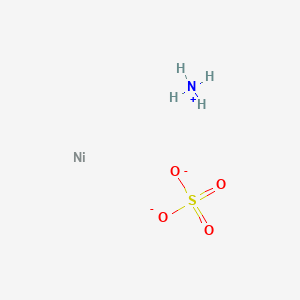

Nickel ammonium sulphate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

H4NNiO4S- |

|---|---|

Molekulargewicht |

172.80 g/mol |

IUPAC-Name |

azanium;nickel;sulfate |

InChI |

InChI=1S/H3N.Ni.H2O4S/c;;1-5(2,3)4/h1H3;;(H2,1,2,3,4)/p-1 |

InChI-Schlüssel |

FWMACKPUDNZVNG-UHFFFAOYSA-M |

Kanonische SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Ni] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of nickel ammonium sulphate hexahydrate crystals

An In-depth Technical Guide to the Synthesis of Nickel Ammonium (B1175870) Sulfate (B86663) Hexahydrate Crystals

Introduction

Nickel Ammonium Sulfate Hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt of nickel sulfate and ammonium sulfate, crystallizing as a green monoclinic solid.[1][2] It belongs to a class of compounds known as Tutton's salts, which are notable for their stable crystal structures.[3] This compound is of significant interest to researchers and professionals in various fields for its applications in electroplating, where it provides a corrosion-resistant nickel finish, and as a source material for preparing nickel catalysts used in organic synthesis.[4] Furthermore, its specific optical properties make it a valuable material for use as an ultraviolet (UV) light filter, exhibiting high transmission in the UV spectrum while absorbing other wavelengths.[5][6] Compared to nickel sulfate hexahydrate (NSH), ammonium nickel sulfate hexahydrate (ANSH) demonstrates superior thermal stability, making it suitable for applications in environments with elevated temperatures.[5][7]

This guide provides a comprehensive overview of the synthesis of nickel ammonium sulfate hexahydrate, detailing experimental protocols, quantitative data, and process workflows to aid researchers in its preparation and application.

Synthesis Methodologies

The primary method for synthesizing nickel ammonium sulfate hexahydrate involves the reaction of equimolar amounts of nickel(II) sulfate and ammonium sulfate in an aqueous solution. The double salt is significantly less soluble than the individual component salts, allowing it to be readily crystallized upon cooling or evaporation of the solvent. The fundamental chemical reaction is:

NiSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Ni(SO₄)₂·6H₂O[8]

Variations of this synthesis exist, primarily differing in the source of the nickel sulfate and the specific crystallization conditions employed to control crystal size and yield.

Experimental Protocol 1: Synthesis from Component Salts

This is the most common laboratory method, starting with commercially available nickel(II) sulfate hexahydrate and ammonium sulfate.

Materials and Reagents:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled or deionized water

-

Ice-cold acetone (B3395972) (for washing)

Procedure:

-

Weigh stoichiometric amounts of nickel(II) sulfate hexahydrate and ammonium sulfate. A common ratio is 6.1 g of NiSO₄·6H₂O and 3.2 g of (NH₄)₂SO₄.[3][9][10]

-

Transfer both salts into a beaker.[3]

-

Add a minimal amount of hot distilled water (e.g., 30 mL) and stir until both salts have completely dissolved. Gentle warming on a water bath can facilitate dissolution, but boiling should be avoided.[3][9]

-

Once a clear green solution is obtained, allow it to cool undisturbed to room temperature.[3][9]

-

For maximum crystallization, the beaker can be placed in a refrigerator or an ice bath for several hours (e.g., 6-12 hours).[3]

-

Collect the resulting bluish-green crystals by suction filtration using a Buchner funnel.[3][9]

-

Wash the crystals with a small amount of ice-cold acetone to remove residual water and impurities.[3]

-

Dry the crystals on a filter paper in the air at room temperature until a constant weight is achieved.[3][8]

Experimental Protocol 2: Synthesis from Nickel Metal

This two-step process is useful when starting from elemental nickel. First, nickel sulfate is synthesized, which is then used to prepare the double salt.

Step A: Preparation of Nickel(II) Sulfate Hexahydrate

-

Place pure nickel metal (e.g., 3 g) in a beaker with 1 M sulfuric acid (e.g., 50 mL).[3]

-

The reaction is slow at room temperature. To accelerate it, gently heat the mixture and add 30% hydrogen peroxide in small portions.[3][11] This facilitates the oxidation of nickel.

-

Continue heating until all the nickel has reacted, and a clear, dark green solution is formed.[3]

-

Evaporate some of the water to obtain a concentrated solution and then allow it to cool overnight to crystallize the nickel(II) sulfate hexahydrate.[3]

-

Collect and dry the crystals as described in Protocol 1.[3]

Step B: Preparation of the Double Salt

-

Use the nickel(II) sulfate hexahydrate prepared in Step A and follow the procedure outlined in Experimental Protocol 1.[3]

Experimental Protocol 3: Synthesis from Spent Plating Solutions

This method utilizes industrial waste streams, offering an economical and environmentally beneficial route.

Procedure:

-

Obtain a spent chemical nickel plating solution, which contains nickel(II) ions.[8]

-

Heat the solution (e.g., to 80-90°C) and dissolve solid ammonium sulfate into it. The required mass of ammonium sulfate will depend on the concentration of nickel(II) and existing sulfate in the solution, aiming for a mass fraction of 3-15% ammonium and 8-45% sulfate.[8]

-

Adjust the pH of the solution using concentrated sulfuric acid. Optimal pH values can range from 1.5 to 3.0.[8]

-

Allow the solution to stand for an extended period (e.g., 20-25 hours) at a controlled temperature (e.g., 17-22°C) to facilitate crystallization.[8]

-

Separate the crystals from the solution by decanting or filtration, followed by air drying.[8] This method can achieve very high yields, often exceeding 95%.[8]

Data Presentation

Quantitative Synthesis Data

The conditions for synthesis can be varied to control the yield and crystal quality.

| Parameter | Method 1: Component Salts | Method 3: Spent Solution (Example 1) | Method 3: Spent Solution (Example 2) |

| Ni(II) Source | 6.1 g NiSO₄·6H₂O[9][10] | 100 ml solution (6.3 g/L Ni(II))[8] | 100 ml solution (6.8 g/L Ni(II))[8] |

| Ammonium Source | 3.2 g (NH₄)₂SO₄[9][10] | 44.6 g (NH₄)₂SO₄[8] | 38.2 g (NH₄)₂SO₄[8] |

| pH | Not specified (typically near neutral) | 1.5[8] | Not specified, H₂SO₄ added |

| Crystallization Temp. | Room temp, then refrigerator[3] | 18-22 °C[8] | -1 to -2 °C[8] |

| Crystallization Time | 12-24 hours[3] | 25 hours[8] | 10 days[8] |

| Reported Yield | High (quantitative value not given)[9] | 95.0%[8] | 99.0%[8] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | (NH₄)₂Ni(SO₄)₂·6H₂O |

| Molecular Weight | 394.98 g/mol [4] |

| Appearance | Green to blue-green monoclinic crystals[2][4] |

| Density | 1.92 g/cm³[2][6] |

| Dehydration Temp. | ~95-96 °C[5][7] |

| Solubility in Water | 10.4 g/100 mL at 20 °C (as hexahydrate)[2] |

Visualized Workflows and Pathways

The synthesis of nickel ammonium sulfate hexahydrate can be visualized as a series of sequential steps. The following diagrams illustrate the logical workflow for the primary synthesis methods.

Caption: General workflow for the synthesis of Nickel Ammonium Sulfate Hexahydrate.

Caption: Experimental workflow for synthesis from component salts.

Caption: Logical relationship in the two-step synthesis from nickel metal.

References

- 1. Nickel-ammonium sulfate - Crystal growing [en.crystalls.info]

- 2. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. RU2310610C2 - Method of production of the nickel-ammonium sulfate hexahydrate - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Crystal Structure and Morphology of Nickel Ammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of nickel ammonium (B1175870) sulfate (B86663), with a focus on its hexahydrate form ((NH₄)₂Ni(SO₄)₂·6H₂O). The information presented is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solid-state properties.

Crystal Structure

Nickel ammonium sulfate hexahydrate belongs to the Tutton salt family, which are double sulfates with a general formula of M'₂(M'')(SO₄)₂·6H₂O. These compounds are known for their well-defined crystal structures.

Crystallographic System and Space Group:

Crystals of nickel ammonium sulfate hexahydrate possess a monoclinic structure.[1][2] The reported space group is typically P2₁/a or P2₁/c.[2][3]

Coordination and Bonding:

In its crystalline form, the nickel ion (Ni²⁺) is octahedrally coordinated by six water molecules.[1] The ammonium ions (NH₄⁺) and sulfate ions (SO₄²⁻) are integrated into the crystal lattice, with hydrogen bonding playing a significant role in the stability of the structure.[1][2] The characteristic green to bluish-green color of the crystals is a result of d-d electronic transitions within the Ni²⁺ ion, influenced by the ligand field of the surrounding water molecules.[1]

Crystallographic Data

The lattice parameters for nickel ammonium sulfate hexahydrate have been determined through X-ray diffraction (XRD) studies. The following table summarizes representative crystallographic data.

| Parameter | Value (Grimes et al., 1963)[2][4] | Value (Su et al., 2005)[5] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c |

| a (Å) | 9.181 | 6.2351 |

| b (Å) | 12.459 | 12.451 |

| c (Å) | 6.239 | 9.1798 |

| α (°) | 90 | 90 |

| β (°) | 106.95 | 106.88 |

| γ (°) | 90 | 90 |

| Volume (ų) | Not Specified | 681.9 |

| Z | 2 | 2 |

| Calculated Density (g/cm³) | Not Specified | 1.924 |

Crystal Morphology

The morphology of nickel ammonium sulfate crystals is influenced by the growth conditions. Typically, they form well-defined, green or bluish-green crystals.[1] Variations in the relative concentrations of nickel sulfate and ammonium sulfate can alter the final crystal shape.[6] The addition of certain surfactants, such as sodium lauryl sulfate, can improve the transparency and sharpness of the crystal edges.[6]

A notable characteristic of some ammonium-containing Tutton salts, including nickel ammonium sulfate, is the presence of a good cleavage plane parallel to (010), in addition to the (201) cleavage common to the isomorphous series.[2] This has been attributed to the layered structure of hydrogen bonds.[2]

Experimental Protocols

Synthesis of Nickel Ammonium Sulfate Hexahydrate Crystals

Method 1: Slow Evaporation

This is a common method for growing single crystals of nickel ammonium sulfate.

-

Preparation of Saturated Solutions: Prepare separate saturated aqueous solutions of nickel(II) sulfate and ammonium sulfate. Stoichiometric amounts are typically used.[1][7] For example, dissolve 6.1 g of nickel(II) sulfate hexahydrate and 3.2 g of ammonium sulfate in distilled water.[7][8]

-

Mixing and Dissolution: Combine the two solutions. Gentle warming can be applied to ensure complete dissolution of the salts.[8]

-

Crystallization: Allow the mixed solution to cool to room temperature and then let it stand undisturbed for slow evaporation of the solvent.[1] Covering the container with a perforated lid will slow the rate of evaporation and promote the growth of larger, higher-quality crystals.

-

Crystal Harvesting: Once crystals of a suitable size have formed, they can be harvested from the solution, washed with a small amount of cold water or ethanol, and dried.[6][8]

Method 2: Gel Growth Technique

This method allows for the growth of crystals in a silica (B1680970) gel medium, which can reduce convection and lead to higher quality crystals.

-

Gel Preparation: A solution of sodium metasilicate (B1246114) is acidified (e.g., with sulfuric acid to a pH of around 4.36).[9]

-

Incorporation of Reactant: A solution of nickel sulfate is incorporated into the gel mixture.[9]

-

Supernatant Addition: After the gel has set, a solution of ammonium sulfate is carefully added on top of the gel.[9]

-

Crystal Growth: The ammonium sulfate will diffuse into the gel, reacting with the nickel sulfate to form crystals of nickel ammonium sulfate over a period of several days.[9]

-

Harvesting: The grown crystals are then carefully extracted from the gel.[9]

Characterization Techniques

-

X-ray Diffraction (XRD): Used to determine the crystal structure, lattice parameters, and space group.[9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of functional groups such as sulfate and water molecules.[10]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Used to study the thermal stability of the crystals and determine dehydration temperatures.[9][10] The dehydration temperature for ammonium nickel sulfate hexahydrate is reported to be around 95-96°C.[5][10]

-

UV-Vis Spectroscopy: To analyze the optical transmission properties of the crystals.[10]

Visualizations

Logical Relationship of Crystal Structure Components

Caption: Interrelationship of the constituent ions and molecules within the nickel ammonium sulfate crystal lattice.

Experimental Workflow for Crystal Synthesis and Characterization

Caption: A generalized workflow for the synthesis and subsequent characterization of nickel ammonium sulfate crystals.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. (N H4)2 Ni (S O4)2 (H2 O)6 | H20N2NiO14S2 | CID 139057148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nickel-ammonium sulfate - Crystal growing [en.crystalls.info]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Nickel(II) Sulfate Hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ammonium (B1175870) nickel(II) sulfate (B86663) hexahydrate. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Core Physical and Chemical Properties

Ammonium nickel(II) sulfate hexahydrate, also known as nickel ammonium sulfate, is a double salt with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O.[1] It presents as a pale green to emerald green or bluish-green crystalline solid.[1][2][3][4][5][6][7] This compound is a staple in various applications, including electroplating, analytical chemistry, and as a precursor in the synthesis of nickel-based compounds.[1][2][8]

Quantitative Data Summary

The key physical and chemical properties of ammonium nickel(II) sulfate hexahydrate are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | (NH₄)₂Ni(SO₄)₂·6H₂O |

| Molar Mass | 394.99 g/mol [2][3][9][10][11][12] |

| Appearance | Green to blue-green crystalline solid[2][4][7][9][11][12] |

| Density | Approximately 1.92 g/cm³ to 1.98 g/cm³[1][2][4][13] |

| Melting Point | Decomposes before melting, with sources indicating a range of 85-89 °C[2][8][9][14][15] |

| Solubility in Water | Soluble[2][5][8][14][15][16]. Specifically, 10.4 g/100 mL at 20 °C and 30 g/100 mL at 80 °C[17]. |

| Solubility in Other Solvents | Slightly soluble in ethanol; insoluble in nonpolar organic solvents[1][16]. |

| Crystal System | Monoclinic[18][19] |

| Space Group | P2₁/a[18][19] |

| Unit Cell Dimensions | a = 9.181 Å, b = 12.459 Å, c = 6.239 Å; β = 106.95°[18] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of ammonium nickel(II) sulfate hexahydrate are crucial for reproducible research.

Synthesis of Ammonium Nickel(II) Sulfate Hexahydrate

The synthesis of this double salt is typically achieved by crystallization from an aqueous solution containing stoichiometric amounts of its constituent salts, nickel(II) sulfate and ammonium sulfate.[20][21]

Objective: To prepare crystalline (NH₄)₂Ni(SO₄)₂·6H₂O from its component salts.

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Beakers

-

Heating plate or water bath

-

Stirring rod

-

Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

Procedure:

-

Stoichiometric Calculation: Calculate the molar equivalents of NiSO₄·6H₂O and (NH₄)₂SO₄ required. A common experimental ratio involves dissolving equimolar amounts of the two salts. For example, 6.1 g of NiSO₄·6H₂O and 3.2 g of (NH₄)₂SO₄ can be used.[20][22]

-

Dissolution: Transfer the weighed amounts of both salts into a beaker.[22]

-

Heating and Dissolving: Add a minimal amount of hot distilled water (e.g., 30 mL) to the beaker and gently heat the mixture on a hot plate or in a water bath while stirring until the salts are completely dissolved, forming a clear green solution.[22] Avoid boiling the solution to prevent excessive evaporation.

-

Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be undisturbed.[20][21][23] For more complete crystallization, the solution can be placed in a refrigerator after reaching room temperature.[22]

-

Isolation of Crystals: Collect the formed crystals by suction filtration using a Büchner funnel and filter paper.[21][23]

-

Washing and Drying: Wash the crystals with a small amount of cold distilled water to remove any soluble impurities and then allow them to air-dry or dry between sheets of filter paper.

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of the synthesized salt.

-

Density Measurement (Pycnometry): The density of the crystals can be determined using a pycnometer. The volume of the pycnometer is calibrated with a liquid of known density (e.g., water). The mass of the pycnometer filled with the crystals is measured, and then the pycnometer is filled with the calibration liquid. The volume of the crystals is determined by the displacement of the liquid, and the density is calculated as mass divided by volume.

-

Melting Point Determination (Capillary Method): The melting point, or in this case, the decomposition temperature, is measured by packing a small amount of the finely powdered dry crystals into a capillary tube. The tube is then heated in a melting point apparatus, and the temperature at which the substance is observed to decompose is recorded.

-

Solubility Determination (Isothermal Saturation Method): To determine the solubility at a specific temperature, an excess amount of the salt is added to a known volume of water in a thermostatically controlled bath. The solution is stirred for an extended period to ensure saturation. A known volume of the saturated solution is then carefully removed, evaporated to dryness, and the mass of the dissolved salt is determined.

-

Crystal Structure Analysis (X-ray Diffraction): The crystal structure and unit cell dimensions are determined using single-crystal X-ray diffraction (XRD). A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the arrangement of atoms within the crystal lattice.

Chemical Properties and Reactivity

Thermal Decomposition

Ammonium nickel(II) sulfate hexahydrate is susceptible to thermal decomposition. Upon heating, it first loses its water of hydration.[24] The decomposition of the anhydrous salt occurs at higher temperatures, emitting toxic vapors of sulfur oxides and nitrogen oxides.[13][17] Studies have shown that the dehydration process begins at temperatures around 96°C.[19] The thermal stability of (NH₄)₂Ni(SO₄)₂·6H₂O has been noted to be higher than that of nickel sulfate hexahydrate.[25]

Spectroscopic Properties

Spectroscopic analysis provides insight into the electronic and vibrational structure of the compound.

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the constituent ions (SO₄²⁻, NH₄⁺) and the coordinated water molecules. The spectra show characteristic bands corresponding to the stretching and bending vibrations of these groups.[26][27]

-

UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is characteristic of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which exhibits absorption bands in the visible and near-infrared regions, giving the compound its typical green color.

Magnetic Properties

The nickel(II) ion in this compound has a d⁸ electron configuration. In the octahedral coordination environment provided by the six water molecules, there are two unpaired electrons, making the compound paramagnetic.[28]

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of ammonium nickel(II) sulfate hexahydrate to the determination and understanding of its key properties.

Caption: Workflow from synthesis to characterization of (NH₄)₂Ni(SO₄)₂·6H₂O.

References

- 1. Ammonium nickel (II) sulfate hexahydrate - SYNTHETIKA [synthetikaeu.com]

- 2. Ammonium nickel(II) sulfate hexahydrate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. oxfordlabchem.com [oxfordlabchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Ammonium nickel(II) sulfate hexahydrate | 7785-20-8 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. scbt.com [scbt.com]

- 11. Ammonium Nickel(II) Sulfate HexahydrateCAS #: 7785-20-8 [eforu-chemical.com]

- 12. americanelements.com [americanelements.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. 7785-20-8 CAS MSDS (Ammonium nickel(II) sulfate hexahydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Ammonium nickel(II) sulfate hexahydrate CAS#: 7785-20-8 [m.chemicalbook.com]

- 16. Nickel Ammonium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 17. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. (N H4)2 Ni (S O4)2 (H2 O)6 | H20N2NiO14S2 | CID 139057148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. scribd.com [scribd.com]

- 22. m.youtube.com [m.youtube.com]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

- 25. US6452189B1 - Ammonium nickel sulfate crystals - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. sdiarticle2.in [sdiarticle2.in]

- 28. Paramagnetism: Compounds - Nickel(II) Sulfate Hexahydrate | Chemical Education Xchange [chemedx.org]

A Technical Guide to the Solubility of Nickel Ammonium Sulfate for Research Applications

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of nickel ammonium (B1175870) sulfate (B86663), with a primary focus on its hexahydrate form ((NH₄)₂Ni(SO₄)₂·6H₂O). Designed for researchers, chemists, and professionals in drug development and materials science, this document collates quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to aid in experimental design.

Executive Summary

Nickel ammonium sulfate, a double salt of nickel sulfate and ammonium sulfate, is a crystalline solid widely used in electroplating, as a catalyst, and as a laboratory reagent.[1][2][3] Understanding its solubility in various solvents is critical for optimizing reaction conditions, developing purification methods, and ensuring its effective application. This guide reveals that while nickel ammonium sulfate is highly soluble in water, its solubility is negligible in common organic solvents.

Solubility Profile

The solubility of a substance is fundamentally dependent on the physical and chemical properties of both the solute and the solvent. As an ionic inorganic salt, nickel ammonium sulfate's solubility is highest in polar solvents like water, which can effectively solvate the nickel and ammonium cations and the sulfate anions.[4][5] Conversely, its solubility in non-polar or weakly polar organic solvents is extremely limited.[6][7][8][9]

Aqueous Solubility

The solubility of nickel ammonium sulfate hexahydrate in water increases with temperature. Various studies have quantified this relationship, though values can differ slightly based on experimental conditions and reporting units (e.g., g/100 g of water vs. g/100 mL of solution). The data presented below is a synthesis of available information.

Table 1: Aqueous Solubility of Nickel Ammonium Sulfate

| Temperature (°C) | Solubility (g / 100 g H₂O) | Form | Reference |

| 0 | 1.6 | Anhydrous | [7] |

| 10 | 4.0 | Anhydrous | [7] |

| 20 | 6.5 | Anhydrous | [7] |

| 20 | 7.6 | Hexahydrate | [9] |

| 20 | 10.4 | Hexahydrate | [3][7][8] |

| 70 | 21.8 | Anhydrous | [7] |

| 80 | 21.8 | Hexahydrate | [9] |

| 80 | 30.0 | Hexahydrate | [3][8] |

Note: The distinction between anhydrous and hexahydrate forms in solubility reporting is crucial. The values from the "Crystal growing wiki"[7] are specified for the anhydrous form, while other sources like PubChem[8] report for the hexahydrate.

Solubility in Organic Solvents

Available data consistently indicates that nickel ammonium sulfate is insoluble in common organic solvents. This is characteristic of ionic salts, which do not readily dissolve in less polar or non-polar environments.[4][10]

Table 2: Solubility of Nickel Ammonium Sulfate in Organic Solvents

| Solvent | Formula | Polarity | Solubility | Reference |

| Ethanol (B145695) | C₂H₅OH | Polar | Insoluble | [6][7][8][9] |

| Methanol (B129727) | CH₃OH | Polar | Very Low / Insoluble* | [4] |

| Acetone | C₃H₆O | Polar Aprotic | Insoluble | [7][11] |

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility data, standardized methodologies are essential. The following protocol is a generalized procedure based on the OECD 105 Guideline (Flask Method), which is a robust technique for determining the solubility of solid substances in aqueous media.[12]

Principle

A surplus of the solid chemical is agitated in the chosen solvent at a constant temperature. This is continued until equilibrium is established between the dissolved and undissolved substance. The saturated solution is then separated from the solid phase, and the concentration of the chemical in the clear solution is determined using a suitable analytical method.

Materials and Equipment

-

Nickel Ammonium Sulfate Hexahydrate (analytical grade)

-

Solvent (e.g., deionized water)

-

Constant-temperature water bath or shaker with temperature control

-

Erlenmeyer flasks with stoppers

-

Analytical balance (±0.1 mg)

-

Centrifuge

-

Syringes and membrane filters (e.g., 0.45 µm pore size)

-

Calibrated glassware (pipettes, volumetric flasks)

-

Analytical instrument for concentration measurement (e.g., ICP-OES for nickel concentration, ion chromatography, or gravimetric analysis)

Procedure

-

Preparation : Add an excess amount of nickel ammonium sulfate to several flasks containing a known volume of the solvent. An "excess" ensures that saturation is achieved and solid remains visible.

-

Equilibration : Place the flasks in a constant-temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 20°C ± 0.5°C) for a predetermined period.

-

Preliminary Test: It is advised to run a preliminary test to determine the time required to reach equilibrium. This can be done by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

-

Phase Separation : Once equilibrium is reached, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to let suspended solids settle.

-

Sampling : Carefully withdraw a sample from the clear, supernatant liquid phase. To ensure no solid particles are included, the sample should be immediately centrifuged and/or filtered through a membrane filter.

-

Analysis : Determine the concentration of nickel ammonium sulfate in the sample using a validated analytical method. For instance, the concentration of Ni²⁺ ions can be measured via Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). Alternatively, a known volume of the saturated solution can be evaporated to dryness and the mass of the residue weighed (gravimetric method).

-

Calculation : Express the solubility in appropriate units, such as g/100 mL of solvent or mol/L. The procedure should be repeated at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the standardized flask method for solubility determination.

Caption: Standard workflow for determining solubility via the flask method.

Conclusion

Nickel ammonium sulfate exhibits high solubility in water, which increases with temperature, a characteristic vital for its application in aqueous solutions such as electroplating baths. In contrast, it is effectively insoluble in common organic solvents like ethanol and acetone. For researchers requiring precise solubility data, adherence to standardized experimental protocols, such as the OECD 105 flask method, is paramount for achieving accurate and reliable results.

References

- 1. Page loading... [guidechem.com]

- 2. chemiis.com [chemiis.com]

- 3. Page loading... [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. Nickel Ammonium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. Nickel-ammonium sulfate - Crystal growing [en.crystalls.info]

- 8. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ammonium nickel sulfate hexahydrate [chemister.ru]

- 10. Sciencemadness Discussion Board - solubility of inorganic salts in organic solvents!! - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Ammonium sulfate - Wikipedia [en.wikipedia.org]

- 12. filab.fr [filab.fr]

A Comprehensive Technical Guide to the Thermal Decomposition of Nickel Ammonium Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition process of nickel ammonium (B1175870) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O. This compound, a member of the Tutton salt family, undergoes a multi-stage decomposition upon heating, which is of significant interest in various fields, including materials science, catalysis, and chemical synthesis. Understanding this process is crucial for the controlled preparation of nickel-based materials and for applications where the thermal stability of this salt is a factor.

Overview of the Thermal Decomposition Process

The thermal decomposition of nickel ammonium sulfate hexahydrate is a complex process that begins with the loss of its water of hydration, followed by the breakdown of the anhydrous salt. The decomposition of the anhydrous salt involves the release of ammonia (B1221849) and sulfur oxides, ultimately yielding nickel(II) oxide (NiO) as the final solid residue. The entire process can be monitored using thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

The overall decomposition can be summarized by the following general equation:

(NH₄)₂Ni(SO₄)₂·6H₂O(s) → NiO(s) + 2NH₃(g) + 2SO₃(g) + 7H₂O(g)

However, the actual process occurs in several distinct stages, involving the formation of intermediate hydrates and anhydrous compounds before the final decomposition to nickel oxide.

Stages of Thermal Decomposition

The thermal decomposition of nickel ammonium sulfate hexahydrate can be broadly divided into three main stages: dehydration, decomposition of the ammonium sulfate component, and decomposition of the nickel sulfate component.

Dehydration

The initial stage of decomposition involves the removal of the six molecules of water of crystallization. This process typically begins at temperatures above room temperature and can proceed in one or more steps, depending on the experimental conditions such as heating rate and atmosphere. For many Tutton salts, including the analogous potassium nickel sulfate hexahydrate, the dehydration can occur in a single step. However, some studies on similar hydrated double salts suggest a multi-step dehydration process is also possible. The dehydration is an endothermic process.

Reaction: (NH₄)₂Ni(SO₄)₂·6H₂O(s) → (NH₄)₂Ni(SO₄)₂(s) + 6H₂O(g)

Decomposition of the Anhydrous Salt

Following complete dehydration, the resulting anhydrous nickel ammonium sulfate, (NH₄)₂Ni(SO₄)₂, begins to decompose at higher temperatures. This stage is more complex and involves the breakdown of the ammonium and sulfate ions. The decomposition of the ammonium sulfate component typically occurs first, releasing ammonia and sulfur trioxide (or sulfur dioxide and oxygen). This decomposition often proceeds through intermediates such as ammonium bisulfate (NH₄HSO₄) and ammonium pyrosulfate ((NH₄)₂S₂O₇)[1].

Possible Reactions: (NH₄)₂Ni(SO₄)₂(s) → NiSO₄(s) + 2NH₃(g) + H₂SO₄(g) H₂SO₄(g) → SO₃(g) + H₂O(g)

The decomposition of the ammonium sulfate portion is followed by the decomposition of the remaining nickel sulfate at even higher temperatures.

Final Decomposition to Nickel Oxide

The final stage of the thermal decomposition is the breakdown of anhydrous nickel sulfate to form the final solid product, nickel(II) oxide. This is a high-temperature process. The gaseous products are sulfur trioxide, which can further decompose into sulfur dioxide and oxygen.

Reaction: NiSO₄(s) → NiO(s) + SO₃(g) 2SO₃(g) ⇌ 2SO₂(g) + O₂(g)

Quantitative Data from Thermal Analysis

The following table summarizes the expected quantitative data for the thermal decomposition of nickel ammonium sulfate hexahydrate based on thermogravimetric analysis. The temperature ranges and mass losses are indicative and can vary with experimental conditions. The theoretical mass loss is calculated based on the molar mass of (NH₄)₂Ni(SO₄)₂·6H₂O (394.99 g/mol )[2].

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) | Solid Product(s) | Gaseous Product(s) |

| Dehydration | 100 - 250 | 27.34 | 27.34 | (NH₄)₂Ni(SO₄)₂ | 6H₂O |

| Decomposition of (NH₄)₂SO₄ component | 250 - 500 | 33.43 | 60.77 | NiSO₄ | 2NH₃, SO₃, H₂O |

| Decomposition of NiSO₄ | > 700 | 20.26 | 81.03 | NiO | SO₃ |

Experimental Protocols

The study of the thermal decomposition of nickel ammonium sulfate hexahydrate is typically carried out using a simultaneous thermal analyzer (STA) capable of performing TGA and DSC or DTA concurrently.

Sample Preparation

A small amount of crystalline nickel ammonium sulfate hexahydrate (typically 2-10 mg) is accurately weighed into an inert crucible, commonly made of alumina (B75360) or platinum[3]. The sample should be in a powdered form to ensure uniform heating.

TGA-DSC/DTA Analysis

The crucible containing the sample is placed in the thermal analyzer. A reference crucible, which is empty, is also placed in the analyzer. The furnace is then heated at a constant rate, typically 10 °C/min, over a temperature range from ambient to approximately 1000 °C[3][4]. The analysis is usually conducted under a controlled atmosphere, such as a continuous flow of an inert gas like dry nitrogen (e.g., 100 mL/min) to prevent any unwanted oxidative side reactions[3]. The mass of the sample is continuously recorded as a function of temperature (TGA), and the heat flow to or from the sample is measured relative to the reference (DSC/DTA).

Visualization of the Decomposition Pathway

The following diagrams illustrate the logical progression of the thermal decomposition process and a typical experimental workflow.

Caption: Thermal decomposition pathway of nickel ammonium sulfate hexahydrate.

Caption: Experimental workflow for thermal analysis.

References

Understanding the Tutton's salt structure of nickel ammonium sulphate

An In-depth Technical Guide to the Tutton's Salt Structure of Nickel Ammonium (B1175870) Sulphate

For researchers, scientists, and drug development professionals, a thorough understanding of the crystal structure of active pharmaceutical ingredients and related compounds is paramount. Nickel ammonium sulphate, (NH₄)₂Ni(SO₄)₂·6H₂O, serves as a classic example of the Tutton's salt family of compounds. This technical guide provides a detailed overview of its crystal structure, determined primarily through X-ray diffraction, and is intended to be a comprehensive resource for professionals in relevant fields.

Introduction to Tutton's Salts and this compound

Tutton's salts are a series of isomorphous double salts with the general formula M'₂M''(SO₄)₂·6H₂O, where M' is a monovalent cation (like NH₄⁺, K⁺, Rb⁺) and M'' is a divalent metal cation (like Mg²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺). This compound hexahydrate, also known as ammonium nickel(II) sulfate (B86663) hexahydrate, is a prominent member of this family.[1][2] It crystallizes in the form of green or bluish-green monoclinic crystals from aqueous solutions.[1][3] The stability of its crystal lattice is maintained by a complex network of hydrogen bonds.[1][4]

Crystallographic Data

The crystal structure of this compound has been extensively studied, with consistent results reported across multiple investigations. The key crystallographic data are summarized in the tables below.

Table 1: Crystal System and Space Group of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a (or P2₁/c) |

The space groups P2₁/a and P2₁/c are different settings of the same space group (No. 14).

Table 2: Unit Cell Parameters for this compound

| a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 9.181 | 12.459 | 6.239 | 106.95 | Grimes, Kay & Webb (1963)[5][6] |

| 9.241 | 12.544 | 6.243 | 106.97 | Montgomery & Lingafelter (1964)[7] |

| 6.2351 | 12.451 | 9.1798 | 106.88 | Zhang et al. (2002)[8][9] |

Table 3: Selected Interatomic Distances and Bond Angles

| Bond/Angle | Value (Å or °) | Description | Reference |

| Ni-O (equatorial) | ~2.08 Å | Bond length between Nickel and equatorial water oxygens | Montgomery & Lingafelter (1964)[7] |

| Ni-O (axial) | ~2.032 Å | Bond length between Nickel and axial water oxygens | Montgomery & Lingafelter (1964)[7] |

| O-Ni-O | ~90° | Angles of the [Ni(H₂O)₆]²⁺ octahedron | Montgomery & Lingafelter (1964)[7] |

Structural Details

The crystal structure of this compound is characterized by a well-defined arrangement of its constituent ions and water molecules.

Coordination of the Nickel(II) Ion

The divalent nickel ion (Ni²⁺) is located at a center of symmetry.[5] It is octahedrally coordinated by six water molecules, forming the complex cation [Ni(H₂O)₆]²⁺.[1] This octahedral arrangement is slightly distorted.[10]

Role of Ammonium and Sulphate Ions

The ammonium (NH₄⁺) and sulphate (SO₄²⁻) ions are situated in the crystal lattice surrounding the hexaaquanickel(II) complex. These ions are not directly coordinated to the nickel ion but play a crucial role in the overall structure through electrostatic interactions and an extensive network of hydrogen bonds.

Hydrogen Bonding

A complex system of hydrogen bonds is a defining feature of the Tutton's salt structure. The hydrogen atoms of the coordinated water molecules and the ammonium ions form hydrogen bonds with the oxygen atoms of the sulphate groups.[5][7] This intricate network of hydrogen bonds links all the ionic components, contributing significantly to the stability of the crystal lattice.[1] Each ammonium group is bonded to three sulphate groups, and each sulphate group is, in turn, bonded to three ammonium groups.[5]

Experimental Protocols

The determination of the crystal structure of this compound primarily relies on single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of an aqueous solution containing stoichiometric amounts of nickel(II) sulphate and ammonium sulphate at room temperature.[1][11] An alternative method is the cooling solution method.[8][9]

Single-Crystal X-ray Diffraction

The experimental protocol for determining the crystal structure involves the following general steps:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å).[7][12]

-

The diffraction pattern is collected as the crystal is rotated.

-

The collected data are then processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms (Ni, S).

-

The positions of the lighter atoms (O, N, H) are located from difference Fourier maps.

-

The entire structure is then refined using a least-squares procedure to minimize the difference between the observed and calculated structure factors.[7][12]

Neutron Diffraction

While X-ray diffraction is the most common technique, neutron diffraction has also been employed to precisely locate the positions of the hydrogen atoms, which are not easily determined with X-rays.[13][14]

Visualization of the Structural Unit

The following diagram illustrates the fundamental structural relationships within the this compound crystal.

Caption: Structural relationship in this compound.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Tutton salt (NH4)2Zn(SO4)2(H2O)6: thermostructural, spectroscopic, Hirshfeld surface, and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. journals.iucr.org [journals.iucr.org]

- 6. (N H4)2 Ni (S O4)2 (H2 O)6 | H20N2NiO14S2 | CID 139057148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. Assessing the Novel Mixed Tutton Salts K2Mn0.03Ni0.97(SO4)2(H2O)6 and K2Mn0.18Cu0.82(SO4)2(H2O)6 for Thermochemical Heat Storage Applications: An Experimental–Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nickel-ammonium sulfate - Crystal growing [en.crystalls.info]

- 12. journals.iucr.org [journals.iucr.org]

- 13. barc.gov.in [barc.gov.in]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of Anhydrous Nickel Ammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of anhydrous nickel ammonium (B1175870) sulfate (B86663), a compound of interest in various scientific and industrial applications. The document details the synthesis of the precursor, nickel ammonium sulfate hexahydrate, and its subsequent thermal dehydration to the anhydrous form. Experimental protocols, quantitative data, and logical workflows are presented to facilitate replication and further research.

Introduction

Nickel ammonium sulfate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt belonging to the Tutton salt family. These compounds are known for their well-defined crystalline structures. The anhydrous form, (NH₄)₂Ni(SO₄)₂, is of particular interest for applications requiring the absence of water. The preparation of the anhydrous salt is typically achieved through the controlled thermal dehydration of its hexahydrate precursor. This guide outlines the necessary steps and analytical controls for this process.

Synthesis of Nickel Ammonium Sulfate Hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O)

The initial step in producing the anhydrous compound is the synthesis of the stable hexahydrate form. This is achieved by crystallization from an aqueous solution containing stoichiometric amounts of nickel sulfate and ammonium sulfate.

Experimental Protocol

-

Reagent Preparation: Accurately weigh stoichiometric amounts of nickel sulfate hexahydrate (NiSO₄·6H₂O) and ammonium sulfate ((NH₄)₂SO₄). The molar ratio of NiSO₄·6H₂O to (NH₄)₂SO₄ should be 1:1.

-

Dissolution: Dissolve both salts in a minimal amount of deionized water. Gentle heating and stirring can aid in the dissolution process.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of bluish-green monoclinic crystals of nickel ammonium sulfate hexahydrate will be observed.

-

Isolation and Purification: The crystals are collected by filtration, for instance, using vacuum filtration. They should then be washed with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: The purified crystals are dried at room temperature or in a desiccator.

Preparation of Anhydrous Nickel Ammonium Sulfate ((NH₄)₂Ni(SO₄)₂)

The conversion of the hexahydrate to the anhydrous form is accomplished through controlled thermal dehydration. It is crucial to carefully control the temperature to remove the water of crystallization without causing decomposition of the sulfate or ammonium ions.

Experimental Protocol

-

Sample Preparation: Place a known quantity of finely ground nickel ammonium sulfate hexahydrate in a suitable container for heating, such as a ceramic crucible.

-

Thermal Dehydration: Heat the sample in a furnace or a thermogravimetric analyzer. The temperature should be raised gradually to above 96°C, the initial dehydration temperature. A temperature range of 100°C to 200°C is generally considered optimal for the dehydration of nickel sulfate hydrates.[1] To ensure complete dehydration without decomposition, heating at a constant temperature, for example, 110-120°C, until a constant weight is achieved is recommended. The process should ideally be carried out under a flow of inert gas, such as nitrogen, to prevent any potential side reactions.

-

Cooling and Storage: After the dehydration process is complete, the anhydrous nickel ammonium sulfate should be cooled in a desiccator to prevent rehydration from atmospheric moisture. The final product should be stored in a tightly sealed container.

Characterization

To confirm the successful synthesis of anhydrous nickel ammonium sulfate, several analytical techniques can be employed.

-

Thermogravimetric Analysis (TGA): TGA is used to monitor the mass loss of the hexahydrate as a function of temperature, confirming the removal of all six water molecules.

-

Differential Thermal Analysis (DTA): DTA can be used to observe the endothermic peaks associated with the dehydration process.

-

X-ray Diffraction (XRD): XRD analysis is crucial for confirming the crystal structure of the final product and ensuring it is the anhydrous form. The XRD pattern of the product should be compared with known patterns for anhydrous nickel ammonium sulfate.

Quantitative Data

The thermal dehydration of nickel ammonium sulfate hexahydrate involves the loss of its six water molecules. The theoretical mass loss can be calculated based on the molecular weights of water and the hexahydrate.

| Parameter | Value | Reference |

| Initial Dehydration Temperature | > 96.06°C | [2] |

| Thermal Stability Range | up to ~96°C (369 K) | [2] |

| Theoretical Mass Loss (6 H₂O) | ~27.4% | Calculated |

Note: The theoretical mass loss is calculated as (6 * Molar Mass of H₂O) / Molar Mass of (NH₄)₂Ni(SO₄)₂·6H₂O * 100%.

Visualized Workflows and Processes

To better illustrate the experimental and logical pathways, the following diagrams are provided.

Figure 1: Experimental workflow for the preparation and characterization of anhydrous nickel ammonium sulfate.

Figure 2: Logical relationship of the dehydration process from hexahydrate to anhydrous form.

References

A Technical Guide to Nickelboussingaultite: Natural Occurrence and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nickelboussingaultite, a naturally occurring nickel ammonium (B1175870) sulfate (B86663) mineral. The document details its physicochemical properties, crystallographic data, and provides comprehensive experimental protocols for its synthesis and characterization.

Introduction

Nickelboussingaultite is a hydrated nickel ammonium sulfate with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O.[1] It is the nickel analogue of boussingaultite, where nickel substitutes magnesium.[2][3] This mineral typically occurs in the oxidation zones of nickel ore deposits and has been notably found at the Talnakh Cu-Ni Deposit in Russia.[1][2] Its synthetic counterpart, nickel ammonium sulfate hexahydrate, is utilized in various applications, including electroplating.

Physicochemical and Crystallographic Data

A summary of the key quantitative data for nickelboussingaultite is presented in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Reference |

| Color | Greenish blue to emerald-green | [1][2] |

| Luster | Vitreous (Glassy) | [3] |

| Transparency | Transparent | [1] |

| Crystal System | Monoclinic | [1] |

| Cleavage | Imperfect/Fair | [1] |

| Hardness (Mohs) | 2.5 | [1][2] |

| Density (calculated) | 1.85 - 1.87 g/cm³ | [1][3] |

| Solubility | Soluble in H₂O | [1][2] |

Optical Properties

| Property | Value | Reference |

| Type | Biaxial (+) | [2] |

| Refractive Indices | nα = 1.490, nβ = 1.494, nγ = 1.501 | [2] |

| Birefringence (Max) | 0.011 | [2] |

| Pleochroism | Visible; X = pale blue, Z = yellow | [2] |

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/a | [3] |

| Unit Cell Dimensions | a = 9.21 Å, b = 12.46 Å, c = 12.5 Å, β = 106.867° | [3] |

| a:b:c ratio | 0.7391:1:1.0032 | [3] |

| Cell Volume | 1372.75 ų | [3] |

| Z (formula units per cell) | 4 | [3] |

Chemical Composition (Ideal Formula)

| Element | Symbol | Weight % |

| Nickel | Ni | 14.860 |

| Sulfur | S | 16.236 |

| Oxygen | O | 56.709 |

| Nitrogen | N | 7.092 |

| Hydrogen | H | 5.104 |

Note: Data calculated from the ideal formula (NH₄)₂Ni(SO₄)₂·6H₂O.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of nickel ammonium sulfate hexahydrate, the synthetic equivalent of nickelboussingaultite.

Synthesis of Nickel Ammonium Sulfate Hexahydrate

This protocol describes the synthesis via aqueous crystallization from nickel(II) sulfate and ammonium sulfate.

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Beakers

-

Heating plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Stoichiometric Calculation: Calculate the molar equivalents of nickel(II) sulfate hexahydrate and ammonium sulfate. A 1:1 molar ratio is required.

-

Dissolution: In a beaker, dissolve stoichiometric amounts of nickel(II) sulfate hexahydrate and ammonium sulfate in a minimal amount of hot distilled water. Gentle heating and stirring will aid dissolution.

-

Crystallization: Allow the saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be gradual and undisturbed. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Drying: Dry the crystals on a watch glass at room temperature or in a desiccator.

Characterization Techniques

This protocol outlines the procedure for obtaining a powder X-ray diffraction pattern to identify the crystalline phase and determine its unit cell parameters.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

-

Sample holder.

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation: Finely grind a small amount of the synthesized nickel ammonium sulfate hexahydrate or natural nickelboussingaultite to a homogenous powder.

-

Mounting: Mount the powdered sample onto the sample holder, ensuring a flat and level surface.

-

Data Collection:

-

Set the X-ray source to the appropriate voltage and current for Cu Kα radiation.

-

Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Identify the diffraction peaks and compare their positions and relative intensities to a reference pattern for nickelboussingaultite or nickel ammonium sulfate hexahydrate from a crystallographic database.

-

Perform indexing of the diffraction pattern to determine the unit cell parameters and confirm the monoclinic crystal system and space group.

-

This protocol describes the use of Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) to study the thermal decomposition of nickelboussingaultite.

Instrumentation:

-

Simultaneous DTA/TGA instrument.

-

Inert gas supply (e.g., nitrogen or argon).

-

Sample pans (e.g., alumina (B75360) or platinum).

Procedure:

-

Sample Preparation: Weigh a small, known amount of the sample (typically 5-10 mg) into a sample pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Analyze the TGA curve to identify mass loss steps corresponding to dehydration and decomposition.

-

Analyze the DTA curve to identify endothermic and exothermic events associated with phase transitions, dehydration, and decomposition. The DTA curve for nickelboussingaultite is expected to show endothermic effects due to dehydration.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the identification and characterization of a potential nickelboussingaultite sample.

References

Stoichiometric Synthesis of High-Purity Nickel Ammonium Sulfate: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the stoichiometric synthesis of high-purity nickel ammonium (B1175870) sulfate (B86663) hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O). The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data analysis, and process visualizations. The synthesis is primarily based on the double salt crystallization from equimolar solutions of nickel sulfate and ammonium sulfate. This guide outlines methodologies starting from nickel metal or nickel sulfate salts, purification techniques to achieve high-purity crystals, and characterization methods.

Introduction

Nickel ammonium sulfate, a double salt of nickel sulfate and ammonium sulfate, crystallizes as a stable hexahydrate.[1] It finds significant applications in various fields, including electroplating, as a mordant in the textile industry, and as a precursor in the synthesis of nickel-based catalysts and other nickel compounds. For many of these applications, particularly in research and development, the purity of the salt is of paramount importance. This guide details the stoichiometric synthesis process to yield high-purity nickel ammonium sulfate. The fundamental reaction for the synthesis is:

NiSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Ni(SO₄)₂·6H₂O

Synthesis Methodologies

The synthesis of nickel ammonium sulfate can be approached from different starting materials. The most common methods involve either the direct use of nickel sulfate salts or the preparation of nickel sulfate from nickel metal followed by the addition of ammonium sulfate.

Synthesis from Nickel (II) Sulfate Hexahydrate

This is the most straightforward method, utilizing commercially available nickel (II) sulfate hexahydrate and ammonium sulfate. The key to achieving a high yield of the double salt lies in the lower solubility of nickel ammonium sulfate compared to its constituent salts.

Experimental Protocol:

-

Stoichiometric Weighing: Accurately weigh equimolar amounts of nickel (II) sulfate hexahydrate (NiSO₄·6H₂O, Molar Mass: 262.85 g/mol ) and ammonium sulfate ((NH₄)₂SO₄, Molar Mass: 132.14 g/mol ).

-

Dissolution: Dissolve both salts in a minimal amount of hot deionized water in a beaker. Gentle warming on a water bath can aid in complete dissolution.[1] Avoid boiling the solution.

-

Crystallization: Allow the clear green solution to cool slowly to room temperature. Further cooling in a refrigerator (around 0-5 °C) for several hours will promote maximum crystallization.[1]

-

Isolation: Isolate the formed crystals by vacuum filtration using a Büchner funnel.[1]

-

Washing and Drying: Wash the crystals with a small amount of ice-cold distilled water or ethanol/acetone to remove any soluble impurities.[1][2] Dry the crystals at room temperature or in a desiccator.

Synthesis from Nickel Metal

This method is suitable when starting from elemental nickel. It involves the initial preparation of a nickel sulfate solution.

Experimental Protocol:

-

Nickel Dissolution: React a known mass of pure nickel metal with a stoichiometric excess of dilute sulfuric acid. The reaction is slow and can be accelerated by gentle heating or the addition of an oxidizing agent like hydrogen peroxide.[1][3]

-

Solution Preparation: Once the nickel has completely reacted, a clear green solution of nickel sulfate is obtained. If hydrogen peroxide was used, gently boil the solution for a few minutes to decompose any excess.[3]

-

Stoichiometric Addition of Ammonium Sulfate: Calculate the molar amount of nickel sulfate formed and add an equimolar amount of ammonium sulfate to the solution.

-

Crystallization, Isolation, and Drying: Follow steps 3-5 as outlined in the protocol for synthesis from nickel (II) sulfate hexahydrate.

Purification of Nickel Ammonium Sulfate

For applications requiring very high purity, recrystallization is a common and effective purification method.

Experimental Protocol for Recrystallization:

-

Dissolution: Dissolve the synthesized nickel ammonium sulfate crystals in a minimum amount of hot deionized water.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to induce crystallization.

-

Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry.

Quantitative Data

The following tables summarize the quantitative data from various synthesis experiments.

Table 1: Reactant Quantities and Yields

| Starting Material | Nickel (II) Sulfate Hexahydrate (g) | Ammonium Sulfate (g) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Reference |

| NiSO₄·6H₂O | 6.1 | 3.2 | - | - | - | [1] |

| Ni metal (0.6g) | 1.3 (as heptahydrate) | 0.6 | - | - | - | [3] |

| Spent Nickel Plating Solution | - | 38.2 | - | - | 99.0 | [4] |

| Spent Nickel Plating Solution | - | 44.6 | - | - | 95.0 | [4] |

Table 2: Purity and Characterization Data

| Synthesis Method | Purity (%) | Characterization Techniques | Reference |

| From Hyperaccumulator Plant Biomass | 99.1 ± 0.2 | ICP-AES, XRD, Gravimetric Analysis | [5] |

| From Odontarrhena muralis | 99.9 (after recrystallization) | - |

Process Visualization

The following diagrams illustrate the key workflows in the synthesis and purification of high-purity nickel ammonium sulfate.

Caption: Experimental workflow for the synthesis of nickel ammonium sulfate.

Caption: Workflow for the purification of nickel ammonium sulfate via recrystallization.

Conclusion

The stoichiometric synthesis of nickel ammonium sulfate is a robust and reproducible method for obtaining this important double salt. By carefully controlling the molar ratios of the reactants and the crystallization conditions, high yields of the product can be achieved. For applications demanding the highest purity, subsequent recrystallization is an effective purification step. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of high-purity nickel ammonium sulfate in a laboratory setting.

References

Crystallographic Analysis of Nickel Ammonium Sulphate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal system and lattice parameters of nickel ammonium (B1175870) sulphate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O. This compound, a member of the Tutton salt family, is of interest for its well-defined crystal structure and applications in areas such as electroplating.[1] This document details the crystallographic data, the experimental protocols for its determination, and a visual representation of the analytical workflow.

Crystal System and Lattice Parameters

Nickel ammonium sulphate hexahydrate crystallizes in the monoclinic system.[1][2] The space group is consistently reported as P2₁/a or its equivalent setting P2₁/c.[2][3] The crystal structure consists of an octahedrally coordinated nickel ion, [Ni(H₂O)₆]²⁺, along with ammonium (NH₄⁺) and sulphate (SO₄²⁻) ions, which are linked through a network of hydrogen bonds.[1][2]

Quantitative Crystallographic Data

The lattice parameters for this compound hexahydrate have been determined through single-crystal X-ray diffraction studies. A summary of reported values is presented in Table 1 for comparative analysis. Minor variations in the parameters can be attributed to different experimental conditions or refinement methods.

| a (Å) | b (Å) | c (Å) | β (°) | Space Group | Reference |

| 9.181 | 12.459 | 6.239 | 106.95 | P 1 2₁/a 1 | [4] |

| 9.181 | 12.459 | 6.239 | 106.95 | P2₁/a | [2] |

| 6.2351 | 12.451 | 9.1798 | 106.88 | P2₁/c | [3] |

Note: The space groups P2₁/a and P2₁/c are different settings of the same space group (No. 14). The choice of setting affects the cell parameters a, c, and β.

Experimental Protocols

The determination of the crystal structure and lattice parameters of this compound relies predominantly on single-crystal X-ray diffraction (SC-XRD). This non-destructive technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal.[5][6]

Synthesis and Crystal Growth

High-quality single crystals are essential for accurate SC-XRD analysis.[7] this compound hexahydrate crystals are typically grown from aqueous solutions.

Protocol for Crystal Growth (Slow Evaporation Method):

-

Solution Preparation: Prepare a saturated aqueous solution by dissolving stoichiometric amounts of nickel(II) sulphate hexahydrate (NiSO₄·6H₂O) and ammonium sulphate ((NH₄)₂SO₄) in deionized water.[8][9] Gentle heating and stirring can aid dissolution.[4]

-

Filtration: Filter the resulting solution using a Whatman filter paper to remove any insoluble impurities.[4]

-

Crystallization: Transfer the clear solution to a clean beaker. Cover the beaker with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).[4][7]

-

Harvesting: After a period of several days to a week, well-formed, transparent, green or bluish-green crystals suitable for diffraction can be harvested from the solution.[1][4]

Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the key steps in determining the crystal structure from a harvested single crystal.

Protocol for SC-XRD Analysis:

-

Crystal Selection and Mounting: A suitable single crystal (typically < 0.3 mm in its largest dimension, transparent, and without visible defects) is selected under a microscope.[7] The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[5][6] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms.[6] A series of diffraction images are collected as the crystal is rotated through various angles.[5]

-

Data Reduction: The raw diffraction data are processed to measure the intensity and position of each diffraction spot. Corrections for experimental factors are applied.[6] This step yields a list of indexed reflections (hkl) and their corresponding intensities.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.[5] This initial model is then refined using least-squares methods, which adjust the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[3][10] The final output includes the precise lattice parameters, atomic coordinates, bond lengths, and bond angles.

Visualization of Experimental Workflow

The logical progression from material synthesis to final crystallographic data can be visualized as a clear workflow. The following diagram illustrates the key stages in the experimental determination of the crystal structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The crystal structure of ammonium nickel sulphate hexahydrate (NH4)2Ni(SO4)2.6H2O | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. scribd.com [scribd.com]

- 9. Synthesis and Composition of Tutton Double Salts: An Introductory Laboratory Project [article.sapub.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Hydrogen Bonding in Ammonium Nickel Sulphate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) nickel sulphate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, a member of the Tutton's salt family, presents a fascinating case study in hydrogen bonding within a crystalline framework. This guide provides a comprehensive analysis of the intricate network of hydrogen bonds that are crucial to the stability and properties of this compound. By examining crystallographic data obtained from X-ray and neutron diffraction studies, we elucidate the roles of the hexaaquanickel(II) cation, the ammonium cation, and the sulphate anion in the hydrogen bond donor-acceptor scheme. This document furnishes detailed experimental protocols for the synthesis and characterization of single crystals of ammonium nickel sulphate hexahydrate, alongside a quantitative summary of its crystallographic and hydrogen bonding parameters. Visualizations of the hydrogen bonding network and experimental workflows are provided to facilitate a deeper understanding of the molecular interactions at play.

Introduction

Ammonium nickel sulphate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt belonging to the well-studied Tutton's salt series, which are known for their isomorphous monoclinic structures.[1] The crystal lattice is comprised of a [Ni(H₂O)₆]²⁺ octahedron, two NH₄⁺ cations, and two SO₄²⁻ anions. The stability of this intricate structure is largely dictated by an extensive three-dimensional network of hydrogen bonds. These interactions involve the coordinated water molecules, the ammonium ions, and the oxygen atoms of the sulphate groups.

Understanding the precise geometry and strength of these hydrogen bonds is fundamental to comprehending the physicochemical properties of the material, including its thermal stability, solubility, and optical characteristics. For drug development professionals, the study of such hydrated salt structures can offer insights into the role of water molecules and hydrogen bonding in the stabilization of crystal lattices of active pharmaceutical ingredients (APIs).

Crystal Structure and Coordination Environment

Ammonium nickel sulphate hexahydrate crystallizes in the monoclinic space group P2₁/a.[2][3] The nickel(II) ion is octahedrally coordinated by six water molecules, forming the [Ni(H₂O)₆]²⁺ complex. These water molecules act as the primary hydrogen bond donors, interacting with the oxygen atoms of the sulphate anions. The ammonium ions are also key participants in the hydrogen bonding network, with their hydrogen atoms forming bonds with the sulphate oxygens.

The sulphate tetrahedra are linked to both the [Ni(H₂O)₆]²⁺ complexes and the ammonium ions through this intricate web of hydrogen bonds, creating a stable, three-dimensional structure.

Crystallographic Data

The unit cell parameters for ammonium nickel sulphate hexahydrate have been determined by X-ray diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 9.181 Å[2] |

| b | 12.459 Å[2] |

| c | 6.239 Å[2] |

| β | 106.95°[3] |

| Z | 2 |

The Hydrogen Bonding Network

The hydrogen bonding in ammonium nickel sulphate hexahydrate is extensive, with all hydrogen atoms from the water molecules and the ammonium ions participating in hydrogen bonds. The oxygen atoms of the sulphate anions act as the primary hydrogen bond acceptors. A detailed analysis of the hydrogen bond donors and acceptors is crucial for a complete understanding of the crystal packing.

While X-ray diffraction can determine the positions of heavier atoms, neutron diffraction is essential for accurately locating the positions of hydrogen atoms and thus providing precise information about the hydrogen bond geometries.

Quantitative Analysis of Hydrogen Bonds

The following table summarizes the key hydrogen bond distances and angles. It is important to note that the most accurate data for hydrogen positions are derived from neutron diffraction studies.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O(H₂O) | H | O(SO₄) | Data not available | Data not available | Data not available | Data not available |

| N(NH₄) | H | O(SO₄) | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data from neutron diffraction studies on bond lengths and angles were not available in the public domain at the time of this review.

Experimental Protocols

Synthesis of Single Crystals

High-quality single crystals of ammonium nickel sulphate hexahydrate can be grown from an aqueous solution by the method of slow evaporation.

Materials:

-

Nickel(II) sulphate hexahydrate (NiSO₄·6H₂O)

-

Ammonium sulphate ((NH₄)₂SO₄)

-

Deionized water

Procedure:

-

Prepare equimolar solutions of nickel(II) sulphate hexahydrate and ammonium sulphate in deionized water. For example, dissolve 26.28 g of NiSO₄·6H₂O and 13.21 g of (NH₄)₂SO₄ in 100 mL of deionized water.

-

Gently heat the solution while stirring to ensure complete dissolution of the salts.

-

Filter the warm solution to remove any insoluble impurities.

-

Pour the clear solution into a clean crystallizing dish.

-

Cover the dish with a piece of filter paper or perforated parafilm to allow for slow evaporation of the solvent.

-

Place the dish in a location with a stable temperature and minimal vibrations.

-

Well-formed, bluish-green single crystals should appear within a few days to a week.

-

Once the crystals have reached the desired size, they can be carefully removed from the solution and dried with filter paper.

Crystal Structure Determination

The crystal structure of the grown crystals can be determined by single-crystal X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in the X-ray beam, and a series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

The positions of the non-hydrogen atoms are determined, and hydrogen atoms can often be located in the difference Fourier map. For precise hydrogen atom locations, neutron diffraction is the preferred method.

Visualizations

Hydrogen Bonding Network

The following diagram illustrates the coordination environment of the nickel ion and the hydrogen bonding interactions with the surrounding sulphate and ammonium ions.

Caption: Coordination of the Ni²⁺ ion and hydrogen bonds.

Experimental Workflow for Crystal Analysis

The logical flow from synthesis to structural elucidation is depicted in the following diagram.

References

- 1. Ammonium Nickel(II)Sulfate Hexahydrate | H20N2NiO14S2 | CID 182663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (N H4)2 Ni (S O4)2 (H2 O)6 | H20N2NiO14S2 | CID 139057148 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nickel Electroplating using a Nickel Ammonium Sulphate Bath

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and use of a nickel ammonium (B1175870) sulphate-based electroplating bath. This information is intended for laboratory-scale applications requiring the deposition of a thin, uniform layer of nickel onto a conductive substrate.